3,3,3-Trifluoro-2-oxopropanal
Overview
Description
3,3,3-Trifluoro-2-oxopropanal is a chemical compound with the molecular formula C3HF3O2 and a molecular weight of 126.03 g/mol This compound is characterized by the presence of three fluorine atoms attached to the carbon adjacent to the aldehyde group, making it a highly reactive and versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,3,3-Trifluoro-2-oxopropanal can be synthesized through various methods. One common approach involves the oxidation of 3,3,3-trifluoropropanal using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions . Another method includes the reaction of trifluoroacetic acid with formaldehyde in the presence of a catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3,3,3-Trifluoro-2-oxopropanal undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form trifluoroacetic acid.
Reduction: Reduction of this compound can yield 3,3,3-trifluoropropanol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride as reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols under acidic or basic conditions.
Major Products Formed:
Oxidation: Trifluoroacetic acid.
Reduction: 3,3,3-Trifluoropropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,3,3-Trifluoro-2-oxopropanal has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,3,3-trifluoro-2-oxopropanal involves its reactivity as an electrophilic aldehyde. It can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and nucleic acids, leading to modifications that affect their function . The presence of fluorine atoms enhances the compound’s stability and reactivity, making it a valuable tool in studying biochemical processes .
Comparison with Similar Compounds
Trifluoroacetaldehyde: Similar in structure but lacks the oxo group, making it less reactive.
Trifluoroacetic acid: An oxidation product of 3,3,3-trifluoro-2-oxopropanal, used widely in organic synthesis.
3,3,3-Trifluoropropanol: A reduction product, used as an intermediate in the synthesis of various fluorinated compounds.
Uniqueness: this compound is unique due to its combination of an aldehyde group and three fluorine atoms, which confer high reactivity and stability. This makes it particularly useful in synthetic chemistry and biochemical research .
Properties
IUPAC Name |
3,3,3-trifluoro-2-oxopropanal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HF3O2/c4-3(5,6)2(8)1-7/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNQOORHYEKAWRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90381239 | |
Record name | 3,3,3-trifluoro-2-oxopropanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90381239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91944-47-7 | |
Record name | 3,3,3-trifluoro-2-oxopropanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90381239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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